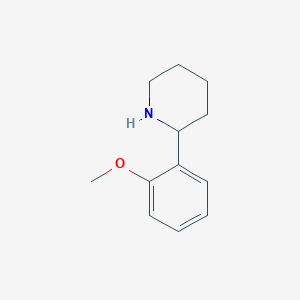

2-(2-Methoxyphenyl)piperidine

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBFEVGWWXDHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118577-00-7 | |

| Record name | 2-(2-methoxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Methoxyphenyl)piperidine chemical properties and structure

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)piperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. As a structural motif, it is of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of centrally active agents due to its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets. The inclusion of the 2-methoxyphenyl moiety introduces specific electronic and steric features that can modulate receptor affinity and selectivity. This guide provides a comprehensive technical overview of its chemical properties, structural features, a representative synthetic pathway, and its context within neuropharmacology, grounded in authoritative scientific literature.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a saturated six-membered nitrogen-containing ring linked to a methoxy-substituted benzene ring. This arrangement results in a chiral center at the C2 position of the piperidine ring, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Chemical Structure:

Caption: 2D Structure of this compound

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

| Property | Value | Source |

| CAS Number | 118577-00-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [2] |

| MDL Number | MFCD02663553 | [1] |

| Purity | Typically ≥95% - 97% | [2] |

| Physical Appearance | Not specified; likely an oil or low-melting solid | |

| Hazard Identification | Irritant | [1] |

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic methods. While a publicly available, fully assigned experimental spectrum is not available, the expected spectral characteristics can be reliably predicted based on the known structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methoxy protons.

-

Aromatic Protons (Ar-H): Four protons on the phenyl ring would appear in the range of δ 6.8-7.3 ppm. Their specific chemical shifts and multiplicities (doublets, triplets) will be dictated by their position relative to the methoxy and piperidine substituents.

-

Piperidine Protons (C-H): The protons on the piperidine ring would appear in the more upfield region, typically between δ 1.5-3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, would likely be the most downfield of this group.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 ppm.

-

Amine Proton (N-H): A broad singlet for the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework.

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm region. The carbon atom attached to the methoxy group (C2') will be the most downfield due to the deshielding effect of the oxygen atom.

-

Piperidine Carbons: Five signals corresponding to the piperidine ring carbons are anticipated in the δ 25-60 ppm range. The C2 carbon, being attached to the phenyl ring, would be the most downfield of this set.

-

Methoxy Carbon: A single signal for the methoxy carbon should appear around δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (broad) | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch (sp²) | Aromatic Ring |

| 2800-3000 | C-H Stretch (sp³) | Piperidine & Methyl |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| 1230-1270 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1020-1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1000-1250 | C-N Stretch | Amine |

Mass Spectrometry (MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the piperidine and phenyl rings.

Synthesis of this compound

The synthesis of 2-substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors or nucleophilic substitution reactions. A common and effective approach involves the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine. This method is advantageous as it directly yields the desired saturated heterocyclic ring system.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methods for pyridine reduction.[5][6]

Step 1: Reaction Setup

-

To a high-pressure reaction vessel (Parr hydrogenator), add 2-(2-methoxyphenyl)pyridine (1.0 eq).

-

Add a suitable solvent, such as methanol or ethanol.

-

Carefully add the hydrogenation catalyst, typically Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%).

Step 2: Hydrogenation

-

Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to complete.

Step 3: Workup and Purification

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation to obtain the final product.

Caption: Synthetic and purification workflow for this compound.

Pharmacological Context and Potential Applications

While this compound itself is primarily cataloged as a research chemical and building block, its core structure is a key pharmacophore in several neurologically active compounds. Its significance is best understood by examining its more complex derivatives, which provides authoritative grounding for its potential applications in drug discovery.

Relationship to Methoxphenidine (MXP)

The most notable derivative is Methoxphenidine (MXP), a dissociative anesthetic and hallucinogen sold as a "research chemical".[7][8] MXP is 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. The this compound moiety is a critical part of its structure. MXP is reported to act as an N-methyl-D-aspartate (NMDA) receptor antagonist and may also possess dopamine reuptake inhibitor properties.[7] This activity profile is shared by other dissociatives like ketamine and phencyclidine (PCP), highlighting the potential of this scaffold to interact with key targets in the central nervous system.

Role in Dopaminergic and Serotonergic Ligand Design

The (2-methoxyphenyl)piperazine structure, a close analog, is a well-established scaffold for ligands targeting dopamine and serotonin receptors.[9][10] For instance, derivatives have been synthesized and evaluated for their affinity at the dopamine D2 receptor, which is a primary target for antipsychotic medications.[10] The methoxy group at the ortho position of the phenyl ring is often crucial for achieving high affinity and selectivity for these receptors. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel ligands for neurological and psychiatric disorders.[11][12]

Caption: Relationship between the core scaffold and its active derivatives.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This compound is a valuable chemical entity whose importance lies both in its own right as a synthetic building block and in the pharmacological properties of its derivatives. Its structure combines the versatile piperidine ring with the electronically distinct 2-methoxyphenyl group, making it a compound of interest for probing CNS receptor systems. The synthetic accessibility via catalytic hydrogenation allows for its efficient production. For researchers in drug development, this compound represents a key starting point for the exploration of novel therapeutics targeting a range of neurological and psychiatric conditions, from psychosis to neurodegenerative diseases.

References

- 1. 118577-00-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound 97% 118577-00-7 | Chempure [chempure.in]

- 3. 118577-00-7 this compound [chemsigma.com]

- 4. This compound | 118577-00-7 [chemicalbook.com]

- 5. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-(2-Methoxyphenyl)piperidine: A Comprehensive Technical Guide for Chemical Researchers

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(2-Methoxyphenyl)piperidine, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed mechanistic insights and practical, field-proven experimental protocols.

Introduction to this compound

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of a 2-methoxyphenyl substituent at the 2-position of the piperidine ring imparts specific steric and electronic properties that can significantly influence the pharmacological profile of a molecule. As such, efficient and reliable methods for the synthesis of this compound are of considerable interest to the scientific community. This guide will explore three core synthetic strategies for accessing this valuable compound: catalytic hydrogenation of the corresponding pyridine, the Grignard reaction with pyridine N-oxide, and reductive amination.

Pathway 1: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)pyridine

Catalytic hydrogenation is a direct and atom-economical method for the synthesis of piperidines from their aromatic pyridine precursors. This approach involves the saturation of the pyridine ring with hydrogen gas in the presence of a metal catalyst.

Mechanistic Insights

The catalytic hydrogenation of a pyridine ring is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the pyridine substrate and molecular hydrogen are adsorbed onto the surface of the catalyst.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

-

Stepwise Reduction: The adsorbed pyridine ring undergoes a stepwise addition of hydrogen atoms. This process is believed to proceed through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, which remain adsorbed to the catalyst surface.

-

Desorption: Once the ring is fully saturated, the resulting piperidine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, minimizing side reactions such as hydrogenolysis (C-N bond cleavage).[1][2][3]

Caption: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)pyridine.

Experimental Protocol: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines.[1][2]

Materials:

-

2-(2-Methoxyphenyl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a high-pressure reactor vessel, dissolve 2-(2-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid.

-

Carefully add PtO₂ (5 mol%) to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Pathway 2: Grignard Reaction with Pyridine N-oxide

The addition of organometallic reagents, such as Grignard reagents, to pyridine N-oxides provides a powerful method for the synthesis of 2-substituted piperidines. This pathway involves the initial formation of a dihydropyridine intermediate, which is subsequently reduced to the desired piperidine.

Mechanistic Insights

The reaction proceeds through the following mechanistic steps:

-

Nucleophilic Addition: The Grignard reagent, 2-methoxyphenylmagnesium bromide, acts as a nucleophile and attacks the electrophilic C2 position of the pyridine N-oxide. This addition results in the formation of a 1,2-dihydropyridine intermediate.

-

Rearomatization (intermediate to substituted pyridine): In some cases, and depending on the workup conditions, the dihydropyridine intermediate can be rearomatized to form the 2-substituted pyridine.

-

Reduction: The dihydropyridine intermediate, or the subsequently formed 2-substituted pyridine, is then reduced to the final piperidine product. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents.

The temperature of the Grignard reaction can influence the outcome, with lower temperatures often favoring the desired 2-substitution.[4]

Caption: Grignard Reaction with Pyridine N-oxide.

Experimental Protocol: Grignard Reaction and Subsequent Reduction

This protocol is a representative procedure based on the general methodology for the reaction of Grignard reagents with pyridine N-oxides.[4][5]

Materials:

-

Pyridine N-oxide

-

2-Bromooanisole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Palladium on carbon (10% Pd-C)

-

Methanol

-

Hydrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure: Part A: Grignard Reagent Formation and Addition

-

Prepare the Grignard reagent by reacting 2-bromoanisole with magnesium turnings in anhydrous THF under an inert atmosphere.

-

In a separate flask under an inert atmosphere, dissolve pyridine N-oxide in anhydrous THF and cool to -40 °C.

-

Slowly add the freshly prepared 2-methoxyphenylmagnesium bromide solution to the cooled pyridine N-oxide solution.

-

Allow the reaction to stir at low temperature for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part B: Reduction to Piperidine

-

Dissolve the crude product from Part A in methanol.

-

Add 10% Pd-C catalyst to the solution.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting crude this compound by column chromatography.

Pathway 3: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines. For the synthesis of this compound, a plausible approach involves the reaction of glutaraldehyde with 2-methoxyaniline.

Mechanistic Insights

This one-pot reaction proceeds through two key stages:[6]

-

Iminium Ion Formation: 2-Methoxyaniline first reacts with one of the aldehyde groups of glutaraldehyde to form a hemiaminal, which then dehydrates to an iminium ion. This is followed by an intramolecular reaction of the amine with the second aldehyde group to form a cyclic iminium ion.

-

Reduction: The cyclic iminium ion intermediate is then reduced in situ by a reducing agent to yield the final piperidine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion as it is formed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[7][8]

Caption: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination of Glutaraldehyde and 2-Methoxyaniline

This is a representative protocol based on the principles of reductive amination for piperidine synthesis.[6]

Materials:

-

Glutaraldehyde (as a 50% aqueous solution)

-

2-Methoxyaniline

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in methanol.

-

Add glutaraldehyde (1.1 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the addition of water and then neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Data Summary

| Synthesis Pathway | Key Reagents | Catalyst/Reducing Agent | Typical Conditions | Reported Yields (for similar compounds) |

| Catalytic Hydrogenation | 2-(2-Methoxyphenyl)pyridine, H₂ | PtO₂ or Rh₂O₃ | 50-70 bar H₂, room temp., glacial acetic acid | Good to excellent |

| Grignard Reaction | Pyridine N-oxide, 2-bromoanisole, Mg | H₂/Pd-C | -40 °C for Grignard addition, then hydrogenation | Moderate to good |

| Reductive Amination | Glutaraldehyde, 2-methoxyaniline | NaBH₃CN | Room temp., methanol, catalytic acetic acid | Moderate to good |

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic pathways. Catalytic hydrogenation offers a direct and high-yielding route, provided the precursor pyridine is readily available. The Grignard reaction provides a versatile method for constructing the C-C bond at the 2-position, while reductive amination represents an efficient one-pot cyclization strategy. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic building block.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. diva-portal.org [diva-portal.org]

- 5. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The 2-(2-Methoxyphenyl)piperidine Scaffold: A Privileged Motif in CNS Drug Discovery

An In-depth Technical Guide on its Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. When substituted with an aryl group, particularly at the 2-position, the resulting phenylpiperidine motif becomes a key pharmacophore for targeting central nervous system (CNS) receptors. This guide focuses specifically on the 2-(2-methoxyphenyl)piperidine moiety, a structural feature integral to the design of potent and selective modulators of critical neurotransmitter systems. The strategic placement of the methoxy group at the ortho position of the phenyl ring significantly influences the molecule's electronic and steric properties, driving its affinity and selectivity for targets such as the N-methyl-D-aspartate (NMDA), serotonin, and dopamine receptors.[3][4][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic implications of this important chemical scaffold.

Core Synthesis Strategies

The construction of the this compound core is most effectively achieved through the catalytic hydrogenation of a corresponding 2-(2-methoxyphenyl)pyridine precursor. This method is widely adopted for its efficiency and scalability.[2]

Key Synthesis Workflow: Catalytic Hydrogenation of Pyridine Precursors

The primary route involves a two-step process starting from a substituted pyridine. This workflow is robust and allows for the introduction of various functional groups on the piperidine ring.

Caption: General workflow for the synthesis of the this compound scaffold.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound from 2-(2-methoxyphenyl)pyridine.

Materials:

-

2-(2-methoxyphenyl)pyridine (1.0 g)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%

-

Glacial acetic acid (5 mL)

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Hydrogen gas (H₂) source

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

A solution of 2-(2-methoxyphenyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure hydrogenation vessel.[6]

-

A catalytic amount of PtO₂ (5 mol%) is carefully added to the solution.[6]

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[6]

-

The reaction mixture is stirred vigorously at room temperature for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.[6]

-

Upon completion, the vessel is carefully depressurized, and the reaction mixture is quenched by the slow addition of a saturated NaHCO₃ solution until the acetic acid is neutralized.

-

The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous Na₂SO₄.[6]

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Rationale: The use of an acidic solvent like glacial acetic acid is crucial as it protonates the pyridine nitrogen, forming a pyridinium salt. This activation facilitates the reduction of the aromatic ring, which is otherwise challenging under mild conditions.[7][8] PtO₂ is a highly effective and widely used catalyst for this transformation, typically leading to the cis-piperidine derivative.[6]

Primary Biological Target: The NMDA Receptor

A significant body of research has established that derivatives containing the phenylpiperidine scaffold are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][9] These receptors are ligand-gated ion channels crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[10][11] However, their overactivation leads to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders.

Mechanism of Action: Allosteric Modulation of the NR2B Subtype

Derivatives of this compound often act as non-competitive antagonists, showing marked selectivity for NMDA receptors that contain the GluN2B (formerly NR2B) subunit.[1][5]

Unlike competitive antagonists that bind to the glutamate or glycine sites, or channel blockers like MK-801, these compounds bind to a distinct allosteric site located on the amino-terminal domain (ATD) of the GluN2B subunit.[1] This binding site is the same one occupied by the prototypical NR2B-selective antagonist, ifenprodil.

Binding to this site induces a conformational change in the receptor, which reduces the probability of channel opening without directly occluding the ion pore. This allosteric modulation results in a decrease in Ca²⁺ influx, thereby mitigating the downstream effects of excessive glutamate stimulation.

Caption: Allosteric modulation of the NR2B-containing NMDA receptor by a this compound derivative.

The selectivity for the GluN2B subtype is therapeutically significant. GluN2B-containing receptors are predominantly found in the forebrain and are highly expressed during development, with their expression decreasing in some regions with age.[12] They are also enriched in extrasynaptic locations, which are thought to be major contributors to excitotoxic cell death.[1] Targeting GluN2B-containing receptors specifically may offer a more favorable side-effect profile compared to non-selective NMDA antagonists, which can cause significant psychotomimetic and cognitive side effects.[9][13]

Therapeutic Potential and Other Biological Activities

The ability of this compound derivatives to modulate key CNS receptors gives them a broad therapeutic potential.

| Biological Activity | Primary Target(s) | Therapeutic Potential |

| Neuroprotection | NMDA Receptor (NR2B) | Stroke, Traumatic Brain Injury, Neurodegenerative Diseases.[5] |

| Analgesia | NMDA Receptor | Neuropathic Pain, Hyperalgesia.[5] |

| Antidepressant | Serotonin (5-HT) Receptors, NMDA Receptor | Major Depressive Disorder (MDD).[13][14] |

| Antipsychotic | Dopamine (D₂) Receptors, Serotonin (5-HT₂ₐ) Receptors | Schizophrenia, Psychosis.[4] |

| Anti-Alzheimer's | Cholinesterases (AChE, BuChE), NMDA Receptor | Alzheimer's Disease.[15] |

Key Experimental Assays for Evaluation

Evaluating the biological activity of novel this compound derivatives requires a combination of in vitro and in vivo assays to determine affinity, functional activity, and physiological effects.

Protocol: In Vitro NMDA Receptor Antagonism via Electrophysiology

Objective: To determine the functional inhibitory activity (IC₅₀) and voltage dependency of a test compound on specific NMDA receptor subtypes.

Methodology: Whole-cell patch-clamp recording from recombinant cells (e.g., HEK293 or tsA201) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B).[16][17]

Procedure:

-

Cell Culture & Transfection: Culture tsA201 cells and transfect them with expression plasmids encoding the desired NMDA receptor subunits (e.g., rat GluN1 and GluN2A or GluN2B).

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes (3-5 MΩ resistance) and fill them with an appropriate intracellular solution. The extracellular solution should contain agonists but be free of Mg²⁺ to prevent voltage-dependent block.

-

Whole-Cell Recording: Establish a whole-cell recording configuration on a transfected cell. Clamp the cell membrane potential at a holding potential of -60 mV.[17]

-

Eliciting NMDA Currents: Apply a solution containing 100 µM NMDA and 10 µM glycine to the cell to evoke a stable inward current through the NMDA receptors.[17]

-

Compound Application: Once a stable baseline current is achieved, co-apply the test compound at various concentrations along with the NMDA/glycine solution. Record the degree of current inhibition at each concentration.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Voltage-Dependence: Repeat the experiment at different holding potentials (e.g., from -80 mV to +40 mV) in the presence of the compound to assess if the inhibitory effect is dependent on the membrane voltage.[16]

Rationale: This electrophysiological assay provides direct functional data on the compound's ability to inhibit ion flow through the NMDA receptor channel. Using recombinant cells expressing defined subunit combinations allows for the precise determination of subtype selectivity (e.g., GluN2B vs. GluN2A).[16][17]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent pharmacophore in the design of CNS-active agents. Its derivatives have demonstrated significant activity as selective allosteric modulators of NR2B-containing NMDA receptors, a mechanism with profound implications for treating a spectrum of neurological and psychiatric disorders. The synthetic accessibility of this scaffold, primarily through the catalytic hydrogenation of pyridine precursors, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on fine-tuning the substitution patterns on both the piperidine and phenyl rings to achieve desired polypharmacology—for instance, dual antagonism of NMDA and serotonin receptors—or to further enhance selectivity for specific receptor subtypes. As our understanding of the complex neurobiology of CNS disorders evolves, the this compound scaffold is poised to remain a critical tool in the development of next-generation therapeutics.

References

- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 11. frontiersin.org [frontiersin.org]

- 12. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of the 2-(2-Methoxyphenyl)piperidine Scaffold: A Case Study on 2-MeO-diphenidine

Abstract: The 1,2-diarylethylamine scaffold, which includes the 2-(2-Methoxyphenyl)piperidine moiety, is a privileged structure in medicinal chemistry, giving rise to compounds with diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the in vitro mechanism of action of this structural class, focusing on 2-MeO-diphenidine (also known as methoxphenidine or 2-MXP) as a representative and well-characterized example.[3][4][5] Through a detailed examination of its molecular targets and the experimental protocols used for their characterization, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its primary activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, discuss its interactions with monoamine transporters, and provide detailed, field-proven methodologies for key in vitro assays.

Introduction: The Significance of the 1,2-Diarylethylamine Scaffold

The 1,2-diarylethylamine framework is the backbone for a range of compounds with significant clinical and research interest.[1][3] Molecules built on this scaffold have been investigated for therapeutic applications in pain management, neurodegenerative diseases, depression, and epilepsy.[1][3] The specific inclusion of a this compound group often confers potent activity at central nervous system targets.

2-MeO-diphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) is a dissociative substance of the 1,2-diarylethylamine class that has emerged as a research chemical.[4][5][6][7] Its primary mechanism of action is understood to be antagonism of the NMDA receptor, which aligns it pharmacologically with dissociatives like phencyclidine (PCP) and ketamine.[6][8][9] This guide will dissect the in vitro evidence that establishes this mechanism, providing both the data and the "how-to" for reproducing and validating these findings.

Part 1: Primary Mechanism of Action: NMDA Receptor Antagonism

The defining in vitro characteristic of 2-MeO-diphenidine is its function as an N-methyl-D-aspartate (NMDA) receptor antagonist.[6][8] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.

Experimental Evidence: Binding Affinity and Functional Potency

The interaction of 2-MeO-diphenidine with the NMDA receptor has been quantified through two primary types of in vitro assays: radioligand binding assays, which measure the affinity of the compound for the receptor (expressed as Ki), and functional assays, which measure its ability to inhibit receptor function (expressed as IC50).

Electrophysiological studies have confirmed that 2-MeO-diphenidine acts as an uncompetitive channel-blocking antagonist, similar to the well-characterized antagonist MK-801.[8] This means it binds within the ion channel of the NMDA receptor, thereby preventing the flow of ions. This channel-blocking effect was demonstrated in studies on rat hippocampal slices, where 2-MeO-diphenidine blocked NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[8]

Binding studies have shown that 2-MeO-diphenidine has a notable affinity for the NMDA receptor, though it is less potent than some other well-known antagonists like PCP.[5] The rank order of potency for NMDA receptor inhibition among related compounds was found to be: MK-801 > PCP > 3-MXP > 2-MXP > ketamine > 4-MXP > memantine.[8] This order of functional inhibition closely mirrored the binding affinities at the receptor.[8]

Table 1: In Vitro NMDA Receptor Binding and Functional Data

| Compound | Receptor Target | Assay Type | Value | Source |

|---|---|---|---|---|

| 2-MeO-diphenidine (2-MXP) | NMDA Receptor | Radioligand Binding ([3H]-TCP) | Ki = 170 nM | [5] |

| Diphenidine | NMDA Receptor | Radioligand Binding ([3H]-TCP) | Ki = 39 nM | [5] |

| Phencyclidine (PCP) | NMDA Receptor | Radioligand Binding ([3H]-TCP) | Ki = 96 nM |[5] |

This table summarizes key binding affinity data, highlighting the interaction of 2-MeO-diphenidine with the NMDA receptor in comparison to related compounds.

Visualization: Mechanism of NMDA Receptor Antagonism

The following diagram illustrates the uncompetitive channel-blocking mechanism of action for 2-MeO-diphenidine at the NMDA receptor.

Caption: Uncompetitive antagonism of the NMDA receptor by 2-MeO-diphenidine.

Detailed Protocol: Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound like 2-MeO-diphenidine for the NMDA receptor using a competitive radioligand binding assay.[11][12]

Objective: To determine the IC50 and calculate the Ki of a test compound at the NMDA receptor using rat brain membrane preparations and a specific radioligand (e.g., [3H]TCP or [3H]CGP 39653).[10][13]

Materials:

-

Receptor Source: Crude membrane preparations from whole rat brain or specific regions like the cortex.[5]

-

Radioligand: [3H]TCP (Thienylphencyclidine), a high-affinity NMDA receptor channel blocker.

-

Test Compound: 2-MeO-diphenidine, dissolved in a suitable vehicle (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known, unlabeled NMDA receptor ligand (e.g., 10 µM MK-801).

-

Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[11]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize frozen rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]

-

Assay Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

-

Incubation: To each well, add the membrane preparation (50-120 µg protein), the test compound or control, and finally the [3H]TCP radioligand (at a concentration near its Kd). The final volume should be consistent across all wells (e.g., 250 µL).[11]

-

Causality Check: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation. This allows the binding reaction to reach equilibrium.[11]

-

Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand. The cold temperature is crucial to minimize dissociation of the bound ligand during the wash steps.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Part 2: Broader Pharmacological Profile - Off-Target Interactions

While NMDA receptor antagonism is the primary mechanism, a comprehensive in vitro evaluation requires screening for activity at other relevant CNS targets to understand the compound's full pharmacological profile and predict potential side effects. For 1,2-diarylethylamines, key off-targets include monoamine transporters.

Experimental Evidence: Monoamine Transporter Inhibition

Studies have shown that 2-MeO-diphenidine and its analogs possess affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][8] The rank order of affinity for human monoamine transporters was found to be DAT > NET >> SERT.[8] These interactions, although weaker than the primary NMDA receptor antagonism, may contribute to the overall psychoactive effects of the compound.

Table 2: In Vitro Monoamine Transporter Inhibition Data

| Compound | Target | Assay Type | Value (IC50, µM) | Source |

|---|---|---|---|---|

| 2-MeO-diphenidine (2-MXP) | DAT | Reuptake Inhibition | 1.8 | [1] |

| NET | Reuptake Inhibition | 4.3 | [1] | |

| SERT | Reuptake Inhibition | 21 | [1] | |

| Diphenidine | DAT | Reuptake Inhibition | 2.5 | [1] |

| NET | Reuptake Inhibition | 7.2 | [1] |

| | SERT | Reuptake Inhibition | 21 |[1] |

This table presents the functional potency of 2-MeO-diphenidine at monoamine transporters, indicating a preferential inhibition of dopamine and norepinephrine reuptake.

Visualization: In Vitro Screening Workflow

The following diagram outlines a logical workflow for the in vitro characterization of a novel compound like 2-MeO-diphenidine.

Caption: A typical workflow for characterizing a CNS compound in vitro.

Detailed Protocol: Calcium Flux Assay for Functional Antagonism

Calcium flux assays are a powerful tool to measure the functional consequences of receptor activation or inhibition in real-time.[14][15] This protocol describes how to measure the antagonist activity of a compound at the NMDA receptor in a cell-based system.[16][17]

Objective: To quantify the ability of 2-MeO-diphenidine to inhibit NMDA receptor-mediated calcium influx in a high-throughput format.

Materials:

-

Cell Line: A stable cell line, such as HEK293, heterologously expressing the required NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[14][17]

-

Calcium Indicator Dye: A fluorescent calcium indicator dye, such as Fluo-4 AM or Calcium 6.[16][17]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, containing calcium and magnesium.[16]

-

Agonists: Glutamate and a co-agonist (glycine or D-serine).[14][16]

-

Test Compound: 2-MeO-diphenidine at various concentrations.

-

Apparatus: A fluorescence plate reader capable of kinetic reads with automated liquid handling (e.g., FLIPR, FDSS).[14][16]

Step-by-Step Methodology:

-

Cell Plating: Seed the NMDA receptor-expressing cells into 384-well microplates and culture them until they form a confluent monolayer.[18]

-

Dye Loading: Remove the culture medium and add the assay buffer containing the calcium indicator dye.

-

Causality Check: Incubate the plate for a specific time (e.g., 1-2 hours) at 37°C to allow the cells to take up the dye.[16][17] Intracellular esterases will cleave the AM ester, trapping the active, fluorescent form of the dye inside the cells.

-

Compound Addition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for a short period (e.g., 30 seconds).[16] The instrument then automatically adds the test compound (2-MeO-diphenidine) at various concentrations to the wells. Incubate for a few minutes to allow the compound to interact with the receptors.

-

Agonist Stimulation: While continuing to measure fluorescence, the instrument adds a pre-determined concentration of the NMDA receptor agonists (glutamate and glycine) to all wells to stimulate the receptor.[14]

-

Data Acquisition: Record the fluorescence intensity over time. In the absence of an antagonist, agonist addition will cause the NMDA receptor channels to open, leading to a rapid influx of calcium and a sharp increase in fluorescence. An effective antagonist will blunt or prevent this increase.

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

-

Normalize the data, with 0% inhibition representing the response to the agonist alone and 100% inhibition representing the baseline fluorescence with no agonist.

-

Plot the normalized response against the log concentration of the test compound (2-MeO-diphenidine) to generate a dose-response curve and calculate the IC50.

-

Conclusion

The in vitro mechanism of action for compounds containing the this compound scaffold, exemplified by 2-MeO-diphenidine, is primarily driven by potent, uncompetitive antagonism of the NMDA receptor ion channel.[8] This primary activity is complemented by weaker interactions with monoamine transporters, particularly DAT and NET, which likely contribute to its complex pharmacological profile.[1] The experimental protocols detailed in this guide—radioligand binding and calcium flux assays—represent the gold standard methodologies for elucidating such mechanisms. A thorough, multi-target in vitro assessment is critical for any drug development professional seeking to understand the full potential and liability profile of novel CNS-active compounds.

References

- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. 2-methoxydiphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.who.int [cdn.who.int]

- 9. gov.uk [gov.uk]

- 10. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 14. Assay in Summary_ki [bindingdb.org]

- 15. bu.edu [bu.edu]

- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Pharmacological Profile of 2-(2-Methoxyphenyl)piperidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1] This technical guide addresses the pharmacological profile of 2-(2-methoxyphenyl)piperidine, a simple yet intriguing molecule whose specific biological activities are not extensively documented in publicly accessible literature. In light of this knowledge gap, this document provides a comprehensive analysis of its closest structural and functional analogs: the positional isomers 3- and 4-(2-methoxyphenyl)piperidine, and the extensively studied piperazine analog, 1-(2-methoxyphenyl)piperazine. By examining the well-established pharmacology of these related compounds, particularly their interactions with serotonergic and dopaminergic systems, we aim to provide a scientifically grounded framework for predicting the potential therapeutic applications and guiding future research on this compound.

Introduction: The Enigmatic Profile of this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. While its chemical structure suggests potential interactions with central nervous system (CNS) targets, a thorough review of scientific literature reveals a conspicuous absence of in-depth pharmacological studies. Its primary documented role is as a chemical intermediate in the synthesis of more complex molecules.[2][3] This guide, therefore, ventures into the known pharmacology of its closest relatives to construct a predictive profile, rooted in established structure-activity relationships.

The Pharmacology of Aryl-Substituted Piperidines: A Comparative Analysis

The position of the methoxyphenyl group on the piperidine ring is critical in determining the molecule's spatial conformation and, consequently, its receptor binding profile. While direct data for the 2-substituted isomer is scarce, we can draw inferences from its 3- and 4-substituted counterparts.

3-(2-Methoxyphenyl)piperidine

This isomer has been identified as a key intermediate in the synthesis of potential antidepressant and neuroprotective agents.[2] For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their ability to inhibit the reuptake of biogenic amines, a common mechanism of action for antidepressants.[4][5] This suggests that the 3-substituted scaffold may orient the methoxyphenyl group in a manner conducive to interaction with monoamine transporters.

4-(2-Methoxyphenyl)piperidine

Similar to its isomers, 4-(2-methoxyphenyl)piperidine is primarily documented as a building block for more complex pharmaceutical agents, particularly those targeting neurological disorders.[3][6] The 4-arylpiperidine motif is a classic scaffold for compounds with affinity for dopamine and serotonin receptors. For example, the development of potent and selective NMDA receptor antagonists has utilized a 4-benzylpiperidine core, highlighting the utility of this substitution pattern for CNS targets.[7]

The Piperazine Analog: 1-(2-Methoxyphenyl)piperazine as a Pharmacological Blueprint

The most insightful analog for predicting the pharmacology of this compound is arguably its piperazine counterpart, 1-(2-methoxyphenyl)piperazine (1-(2-MeOPh)P). This compound is a cornerstone of numerous high-affinity ligands for serotonergic and dopaminergic receptors.[8][9][10][11][12]

Serotonin 5-HT₁ₐ Receptor Antagonism

The 1-(2-methoxyphenyl)piperazine moiety is the defining feature of WAY-100635, a potent and selective 5-HT₁ₐ receptor silent antagonist.[13][14][15] WAY-100635 is extensively used as a research tool to study the role of 5-HT₁ₐ receptors in various physiological and pathological processes.[16][17] Similarly, NAN-190, another well-characterized 5-HT₁ₐ antagonist, is based on this scaffold.[18][19] The high affinity of these compounds underscores the importance of the 2-methoxyphenyl group for interaction with the 5-HT₁ₐ receptor.

Dopamine Receptor Affinity and Activity

Subsequent research has revealed that the pharmacology of the 1-(2-methoxyphenyl)piperazine scaffold is more complex than initially understood. WAY-100635, for instance, has been shown to be a potent full agonist at the dopamine D₄ receptor, with a Kᵢ value only tenfold higher than its affinity for the 5-HT₁ₐ receptor.[14][16][20] This dual activity necessitates a careful re-evaluation of studies that assumed its selectivity.[20] Furthermore, derivatives of 1-(2-methoxyphenyl)piperazine have been developed as high-affinity ligands for D₂ and D₃ receptors, highlighting the scaffold's versatility in targeting the dopaminergic system.[21][22][23][24]

Adrenergic Receptor Interactions

A common characteristic of many 1-(2-methoxyphenyl)piperazine derivatives is a notable affinity for α₁-adrenergic receptors.[18] This cross-reactivity can be a liability in drug development, and significant medicinal chemistry efforts have been directed at designing analogs with improved selectivity for serotonergic or dopaminergic targets over adrenergic ones.[18]

Quantitative Data Summary: Receptor Binding Affinities of Key Analogs

The following table summarizes the receptor binding affinities (Kᵢ) of key compounds containing the 1-(2-methoxyphenyl)piperazine moiety. This data provides a quantitative basis for understanding the potential receptor interactions of this compound.

| Compound | Receptor | Affinity (Kᵢ, nM) | Species | Reference |

| WAY-100635 | 5-HT₁ₐ | 0.39 | Rat | [14][15] |

| Dopamine D₄ | 3.3 | Human | [20] | |

| α₁-adrenergic | ~250 (pIC₅₀ = 6.6) | - | [14][15] | |

| NAN-190 | 5-HT₁ₐ | 0.6 | Rat | [18] |

| α₁-adrenergic | 0.8 | Rat | [18] | |

| Compound 38 (ST 280) | Dopamine D₃ | 0.5 | Human | [21] |

| Dopamine D₂L | 76.4 | Human | [21] |

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The primary targets of the 1-(2-methoxyphenyl)piperazine scaffold are G protein-coupled receptors (GPCRs). Understanding their downstream signaling is crucial for predicting the functional effects of novel ligands.

5-HT₁ₐ Receptor Signaling Pathway

The 5-HT₁ₐ receptor is a Gᵢ/G₀-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(2-methoxyphenyl)piperazine – Juvenus Drugs [juvenusdrugs.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. WAY-100635 - Wikipedia [en.wikipedia.org]

- 17. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Definitive Guide to 2-(2-Methoxyphenyl)piperidine Receptor Binding Affinity: A Methodological Blueprint for Drug Discovery Professionals

In the landscape of modern pharmacology, the precise characterization of a compound's interaction with its biological targets is the bedrock of successful drug development. This guide provides an in-depth technical exploration of the receptor binding affinity of 2-(2-Methoxyphenyl)piperidine, a scaffold of significant interest in neuroscience and beyond. We will move beyond mere protocol recitation to deliver a strategic framework for these studies, grounded in scientific rationale and practical expertise, to empower researchers in their quest for novel therapeutics.

Strategic Imperative: Why a Deep Dive into the Binding Profile of this compound?

The this compound moiety is a privileged scaffold, appearing in numerous centrally active agents. Its structural features suggest a promiscuous yet often potent interaction with a range of G-protein coupled receptors (GPCRs) and other targets. A comprehensive understanding of its binding affinity (Ki) and selectivity across a panel of relevant receptors is not merely an academic exercise; it is a critical step in elucidating its mechanism of action, predicting potential therapeutic applications, and identifying liabilities that could derail a development program.

Derivatives of the closely related 1-(2-methoxyphenyl)piperazine are well-documented ligands for serotonergic, dopaminergic, and adrenergic receptors.[1][2][3] For instance, compounds bearing this scaffold have shown high affinity for 5-HT1A, 5-HT2A, and dopamine D2/D3 receptors, making them relevant for psychiatric and neurological disorders.[2][4][5] The piperidine analog, our subject of focus, is expected to share some of these characteristics, but with potentially crucial differences in affinity and selectivity that warrant detailed investigation.

The Cornerstone of Affinity Determination: The Radioligand Binding Assay

The gold standard for quantifying the interaction between a ligand and its receptor remains the radioligand binding assay.[6][7] This technique offers a direct measure of binding and is adaptable to high-throughput screening. The fundamental principle lies in the competition between a radiolabeled ligand of known high affinity and the unlabeled test compound (e.g., this compound) for a finite number of receptors in a given biological preparation.

Causality in Experimental Design: More Than Just a Recipe

A robust binding assay is a self-validating system. Every component and parameter is chosen to ensure specificity and reproducibility.

-

Receptor Source: The choice of receptor preparation is paramount. Recombinant cell lines (e.g., HEK293 or CHO) stably expressing a single human receptor subtype are preferred for their high receptor density and lack of contaminating subtypes, providing a clean system for initial characterization.[8] For later-stage studies, native tissue homogenates (e.g., rat brain cortex) can provide a more physiologically relevant context, though with increased complexity.

-

Radioligand Selection: The ideal radioligand exhibits high affinity for the target receptor, low non-specific binding, and high specific activity.[6] For example, when targeting the serotonin 5-HT1A receptor, [3H]8-OH-DPAT is a classic choice.[8] For dopamine D2 receptors, [3H]raclopride is a widely used antagonist radioligand.[9]

-

Assay Conditions: Buffer composition, incubation time, and temperature are optimized to achieve equilibrium and minimize protein degradation.[10] The goal is to create a stable environment where the binding interaction is the primary variable.

Visualizing the Workflow: A Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol: Determination of Ki for this compound at the Human Serotonin 5-HT1A Receptor

This protocol provides a detailed methodology for a competitive displacement assay.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (Specific Activity: ~120 Ci/mmol).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding (NSB) Determinate: 10 µM 5-carboxamidotryptamine (5-CT).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well microplates, cell harvester, scintillation counter, glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

Procedure:

-

Membrane Preparation: Thaw the frozen membrane aliquot on ice. Homogenize gently and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.[8]

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 100 µM to 0.1 nM.

-

Assay Setup (in triplicate):

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration of ~1.0 nM), and 100 µL of the diluted membrane preparation.

-

Non-specific Binding (NSB): 50 µL of 10 µM 5-CT, 50 µL of [3H]8-OH-DPAT, and 100 µL of the diluted membrane preparation.

-

Competition Binding: 50 µL of each dilution of this compound, 50 µL of [3H]8-OH-DPAT, and 100 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[10]

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.[8]

-

Quantification: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

The conversion of raw scintillation counts into a meaningful affinity constant (Ki) is a critical step that relies on robust data analysis.

The Logic of Data Transformation

Caption: Logical flow of data analysis in a competitive binding assay.

-

Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the non-specific binding wells from the average CPM of the competition wells.

-

Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the maximal specific binding (determined from the "Total Binding" wells minus NSB).

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[8]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[8] The Kd of the radioligand should be predetermined through a separate saturation binding experiment.

Representative Binding Profile

While a comprehensive screening of this compound is proprietary to individual research programs, based on the public domain data for structurally related compounds, a hypothetical binding profile can be constructed to illustrate expected outcomes.

| Receptor Subtype | Representative Radioligand | Hypothetical Ki (nM) of this compound | Reference for Related Compounds |

| Serotonin | |||

| 5-HT1A | [3H]8-OH-DPAT | 1.5 | [4][11] |

| 5-HT2A | [3H]Ketanserin | 25 | [1] |

| 5-HT7 | [3H]5-CT | 50 | [5] |

| Dopamine | |||

| D2 | [3H]Raclopride | 80 | [2] |

| D3 | [3H]WC-10 | 15 | [2][9] |

| Adrenergic | |||

| α1 | [3H]Prazosin | 45 | [3][4] |

| α2 | [3H]Rauwolscine | >1000 | [12] |

| β1 | [3H]CGP-12177 | >1000 | [13] |

| Sigma | |||

| σ1 | --INVALID-LINK---Pentazocine | 30 | [14][15] |

| σ2 | [3H]DTG | 150 | [14] |

This table is for illustrative purposes and synthesizes data from related methoxyphenylpiperazine and piperidine analogs. Actual values for this compound must be determined experimentally.

Conclusion: From Affinity to Actionable Insights

This guide has outlined a robust framework for the comprehensive analysis of the receptor binding affinity of this compound. By grounding experimental design in solid scientific principles and employing meticulous execution and data analysis, researchers can generate high-quality, reproducible data. This information is not merely a set of numbers but a crucial dataset that informs on-target potency, off-target liabilities, and the overall therapeutic potential of a compound. A thorough understanding of a molecule's binding profile is the first and most critical step in translating a promising chemical entity into a life-changing therapeutic.

References

- 1. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. revvity.com [revvity.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Effect of methoxy substitution on the adrenergic activity of three structurally related alpha 2-adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. re.public.polimi.it [re.public.polimi.it]

Spectroscopic Profile of 2-(2-Methoxyphenyl)piperidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Methoxyphenyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established spectroscopic principles and data from structurally related analogs to present a robust, predicted spectroscopic profile. This approach, rooted in scientific precedent, offers valuable insights for researchers engaged in the synthesis, identification, and characterization of this and similar chemical entities.

Introduction

This compound (C₁₂H₁₇NO, Molar Mass: 191.27 g/mol ) is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The 2-methoxyphenyl substituent introduces aromaticity and the potential for specific receptor interactions. Accurate structural elucidation through spectroscopic methods is a cornerstone of its chemical and pharmacological investigation. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.30 | m | 2H | Ar-H | Aromatic protons on the methoxyphenyl ring, likely appearing as a multiplet due to complex splitting patterns. |

| ~6.85-6.95 | m | 2H | Ar-H | Aromatic protons on the methoxyphenyl ring, shifted upfield due to the electron-donating effect of the methoxy group. |

| ~3.85 | s | 3H | -OCH₃ | A sharp singlet characteristic of a methoxy group. |

| ~3.60 | m | 1H | H-2 (piperidine) | The proton at the chiral center, coupled to the adjacent protons on the piperidine ring and potentially showing a complex multiplet. |

| ~3.10 | dt | 1H | H-6eq (piperidine) | Equatorial proton at C-6, typically deshielded compared to the axial proton. |

| ~2.70 | t | 1H | H-6ax (piperidine) | Axial proton at C-6. |

| ~1.50-1.90 | m | 6H | H-3, H-4, H-5 (piperidine) | The remaining methylene protons of the piperidine ring, appearing as a complex multiplet. |

| ~1.70 | br s | 1H | N-H | The amine proton, which may be broad and its chemical shift can be concentration-dependent. |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |